molecular formula C13H13Cl2F3N2O B6200583 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride CAS No. 833457-23-1

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride

Cat. No. B6200583
CAS RN: 833457-23-1
M. Wt: 341.2
InChI Key:
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Description

1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride (TFMPP-DHC) is a synthetic phenylpiperazine derivative that is used in a variety of scientific research applications. It is a member of the class of compounds known as phenylpiperazine derivatives, which are characterized by the presence of a phenylpiperazine moiety attached to a nitrogen atom. TFMPP-DHC is a white, odorless, crystalline solid with a melting point of approximately 78°C. It is soluble in water and ethanol, and insoluble in chloroform.

Scientific Research Applications

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research. It is commonly used in the study of the pharmacology of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is used in the study of the effects of drugs on the endocrine system, as well as to study the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is not yet fully understood. However, it is believed to act as a serotonin receptor agonist, meaning that it binds to serotonin receptors in the brain and activates them. This activation of serotonin receptors results in the release of serotonin, which is a neurotransmitter that is involved in many important functions, including mood regulation, appetite, sleep, and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride are not yet fully understood. However, it is believed to have both antidepressant and anxiolytic properties. Additionally, it is believed to have an effect on the cardiovascular system, as it has been shown to decrease heart rate and blood pressure. It is also believed to have an effect on the endocrine system, as it has been shown to increase the production of hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

The use of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized from commercially available starting materials. Additionally, it is a highly soluble compound, which makes it easy to work with in a laboratory setting. However, there are some limitations to its use in laboratory experiments. For example, it is not a very potent compound, and its effects are often short-lived. Additionally, it can be difficult to accurately measure its concentration in a laboratory setting.

Future Directions

There are several possible future directions for research involving 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride. One possible direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to explore the potential toxicological effects of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride, as well as its potential interactions with other drugs. Finally, further research could be conducted to explore the potential uses of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride in the development of new drugs and therapies.

Synthesis Methods

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is synthesized through a multi-step process that begins with the reaction of 4-trifluoromethoxyphenylmagnesium bromide with 2-pyridylacetonitrile. The reaction of these two compounds results in the formation of the intermediate 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine. This intermediate is then treated with hydrochloric acid to form the final product, 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-6-(pyridin-2-yl)pyridine followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reaction of the resulting amine with formaldehyde.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "2-bromo-6-(pyridin-2-yl)pyridine", "sodium borohydride", "formaldehyde", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)aniline is reacted with 2-bromo-6-(pyridin-2-yl)pyridine in the presence of diethyl ether and hydrochloric acid to form the intermediate 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride.", "Step 2: The intermediate is then reduced with sodium borohydride in methanol to form the amine intermediate.", "Step 3: The amine intermediate is then reacted with formaldehyde in the presence of hydrochloric acid to form the final product, 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride." ] }

CAS RN

833457-23-1

Molecular Formula

C13H13Cl2F3N2O

Molecular Weight

341.2

Purity

0

Origin of Product

United States

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